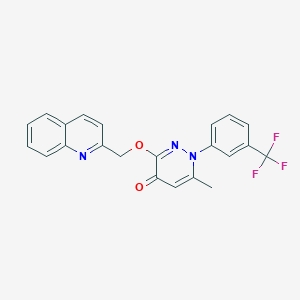
4(1H)-Pyridazinone, 6-methyl-3-(2-quinolinylmethoxy)-1-(3-(trifluoromethyl)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’Iométhine est un dérivé de quinoléine radioiodé connu pour son activité de localisation tumorale potentielle. Il est principalement utilisé dans le domaine des radiopharmaceutiques pour la détection du mélanome oculaire . La structure et les propriétés uniques du composé en font un outil précieux en imagerie médicale et en recherche sur le cancer.
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : L’Iométhine est synthétisé par une série de réactions chimiques impliquant des dérivés de quinoléine. L’étape clé de sa préparation est la radioiodation du cycle quinoléine.
Méthodes de Production Industrielle : La production industrielle de l’Iométhine implique une synthèse à grande échelle utilisant des systèmes automatisés pour assurer la précision et la sécurité. Le processus comprend généralement les étapes suivantes :
Préparation des Dérivés de Quinoléine : La matière première, la quinoléine, est modifiée pour introduire des groupes fonctionnels qui facilitent la radioiodation.
Radioiodation : La quinoléine modifiée est soumise à la radioiodation en utilisant de l’iode-125 dans des conditions contrôlées pour garantir un rendement et une pureté élevés.
Purification : Le produit final est purifié en utilisant des techniques chromatographiques pour éliminer toutes les impuretés et les matières non réactives.
Analyse Des Réactions Chimiques
Types de Réactions : L’Iométhine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés de N-oxyde de quinoléine.
Réduction : Les réactions de réduction peuvent convertir l’Iométhine en ses dérivés aminés correspondants.
Substitution : Les réactions de substitution électrophile et nucléophile peuvent introduire différents groupes fonctionnels dans le cycle quinoléine.
Réactifs et Conditions Courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et les peracides.
Réduction : Des agents réducteurs tels que l’hydrure de lithium aluminium et le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme les halogènes, les halogénures d’alkyle et les nucléophiles sont utilisés dans diverses conditions.
Principaux Produits Formés :
Oxydation : Dérivés de N-oxyde de quinoléine.
Réduction : Dérivés aminés de la quinoléine.
Substitution : Divers dérivés de quinoléine substitués selon les réactifs utilisés.
4. Applications de la Recherche Scientifique
L’Iométhine a une large gamme d’applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme précurseur dans la synthèse d’autres composés radioiodés.
Biologie : Employé dans l’étude de l’absorption cellulaire et de la localisation des radiopharmaceutiques.
Médecine : Utilisé dans la détection et l’imagerie du mélanome oculaire et d’autres tumeurs.
Industrie : Appliqué dans le développement de nouveaux radiopharmaceutiques pour l’imagerie diagnostique.
Applications De Recherche Scientifique
Iomethin has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other radioiodinated compounds.
Biology: Employed in the study of cellular uptake and localization of radiopharmaceuticals.
Medicine: Utilized in the detection and imaging of ocular melanoma and other tumors.
Industry: Applied in the development of new radiopharmaceuticals for diagnostic imaging.
Mécanisme D'action
Le mécanisme d’action de l’Iométhine implique sa capacité à se localiser dans les tissus tumoraux en raison de sa structure de quinoléine radioiodée. L’isotope iode-125 émet un rayonnement gamma, qui peut être détecté à l’aide de techniques d’imagerie. Cela permet de localiser précisément les tumeurs. Les cibles et les voies moléculaires impliquées comprennent l’interaction de l’Iométhine avec les récepteurs cellulaires et les transporteurs qui facilitent son absorption dans les cellules tumorales .
Composés Similaires :
Dérivés de l’Iodoquinoléine : Ces composés partagent une structure de quinoléine similaire avec une substitution d’iode.
Composés Radioiodés : Autres composés marqués à l’iode-125 pour l’imagerie tumorale.
Comparaison : L’Iométhine est unique en raison de sa structure spécifique de quinoléine radioiodée, qui offre une efficacité de localisation tumorale élevée. Comparé à d’autres dérivés de l’iodoquinoléine, l’Iométhine offre de meilleures capacités d’imagerie en raison de la présence d’iode-125. De plus, ses méthodes de synthèse et de purification garantissent une pureté et un rendement élevés, ce qui en fait un choix privilégié dans les applications radiopharmaceutiques .
Comparaison Avec Des Composés Similaires
Iodoquinoline Derivatives: These compounds share a similar quinoline structure with iodine substitution.
Radioiodinated Compounds: Other compounds labeled with iodine-125 for tumor imaging.
Comparison: Iomethin is unique due to its specific radioiodinated quinoline structure, which provides high tumor localization efficiency. Compared to other iodoquinoline derivatives, Iomethin offers better imaging capabilities due to the presence of iodine-125. Additionally, its synthesis and purification methods ensure high purity and yield, making it a preferred choice in radiopharmaceutical applications .
Propriétés
Numéro CAS |
146824-84-2 |
|---|---|
Formule moléculaire |
C22H16F3N3O2 |
Poids moléculaire |
411.4 g/mol |
Nom IUPAC |
6-methyl-3-(quinolin-2-ylmethoxy)-1-[3-(trifluoromethyl)phenyl]pyridazin-4-one |
InChI |
InChI=1S/C22H16F3N3O2/c1-14-11-20(29)21(27-28(14)18-7-4-6-16(12-18)22(23,24)25)30-13-17-10-9-15-5-2-3-8-19(15)26-17/h2-12H,13H2,1H3 |
Clé InChI |
MEDBYYVLGPWKFQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C(=NN1C2=CC=CC(=C2)C(F)(F)F)OCC3=NC4=CC=CC=C4C=C3 |
SMILES canonique |
CC1=CC(=O)C(=NN1C2=CC=CC(=C2)C(F)(F)F)OCC3=NC4=CC=CC=C4C=C3 |
Key on ui other cas no. |
146824-84-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















